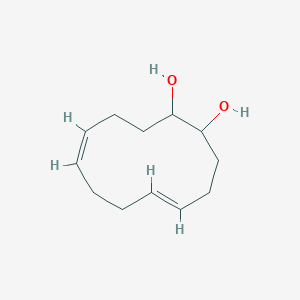
5,9-Cyclododecadiene-1,2-diol, (1R*,2S*,5Z,9E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-CIS-9-TRANS-CYCLODODECADIENE-1,2-CIS-DIOL is a unique organic compound with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol . This compound is characterized by its distinct structural configuration, which includes both cis and trans double bonds within a cyclododecadiene ring, as well as two hydroxyl groups in the cis configuration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CIS-9-TRANS-CYCLODODECADIENE-1,2-CIS-DIOL typically involves the cyclization of diene precursors followed by selective hydroxylation. One common method involves the use of cyclododecatriene as a starting material, which undergoes partial hydrogenation to form the desired cis and trans double bonds. Subsequent hydroxylation using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) introduces the cis-diol functionality .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-CIS-9-TRANS-CYCLODODECADIENE-1,2-CIS-DIOL undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of cyclododecane derivatives
Substitution: Formation of alkyl halides or other substituted derivatives
Scientific Research Applications
5-CIS-9-TRANS-CYCLODODECADIENE-1,2-CIS-DIOL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-CIS-9-TRANS-CYCLODODECADIENE-1,2-CIS-DIOL involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the compound’s unique structural configuration allows it to interact with various biological molecules, potentially modulating signaling pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-CIS-9-TRANS-CYCLODODECADIENE-1,2-CIS-DIOL is unique due to its specific arrangement of cis and trans double bonds within the cyclododecadiene ring and the presence of cis-diol groups. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
15786-26-2 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
(5E,9Z)-cyclododeca-5,9-diene-1,2-diol |
InChI |
InChI=1S/C12H20O2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h3-6,11-14H,1-2,7-10H2/b5-3-,6-4+ |
InChI Key |
BHYILZSOXKSYCF-CIIODKQPSA-N |
Isomeric SMILES |
C\1C/C=C\CCC(C(CC/C=C1)O)O |
Canonical SMILES |
C1CC=CCCC(C(CCC=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















